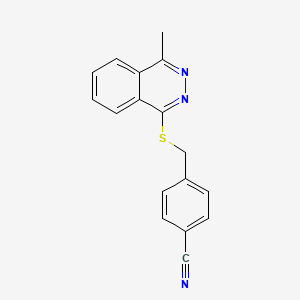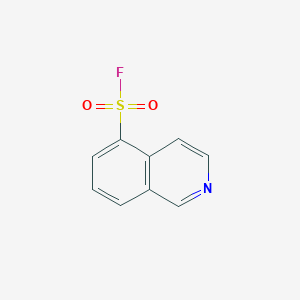
Isoquinoline-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2228823-68-3 . It is a powder in physical form and has a molecular weight of 211.22 .
Synthesis Analysis
There are two complementary strategies for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Lessons learned from the mechanism of this reaction also have enabled a complementary deoxyfluorination of sulfonic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H . The molecular weight is 211.22 .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature .Scientific Research Applications
Synthesis of Quinoline and Isoquinoline Derivatives
Isoquinoline-5-sulfonyl fluoride plays a crucial role in the synthesis of various heterocyclic compounds. Patel, Laha, and Moschitto (2022) developed a method to create six-membered heteroaromatic sulfonyl compounds, including isoquinoline derivatives. This method is scalable and applicable to a wide array of quinoline and isoquinoline functionality, highlighting its importance in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Asymmetric Synthesis from Amino Acids
Isoquinoline derivatives can be synthesized from amino acids, as demonstrated by Sieck, Ehwald, and Liebscher (2005). Their work on the asymmetric synthesis of isoquinoline derivatives provides a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones, which is significant for developing novel pharmaceutical compounds (Sieck, Ehwald, & Liebscher, 2005).
Construction of Indolizine-Based Heterocyclic Sulfonyl Fluorides
Xiong, Wu, and Qin (2022) presented a method for constructing indolizine-based heterocyclic sulfonyl fluorides, utilizing isoquinolinium/quinolinium salts. This process is significant for the development of compounds with potential therapeutic applications (Xiong, Wu, & Qin, 2022).
Targeting of Protein Active Sites
Hett et al. (2015) described the rational targeting of tyrosine residues in protein binding sites using sulfonyl fluoride probes, including those derived from isoquinoline. This has implications for molecular pharmacology and the development of targeted therapies (Hett et al., 2015).
Inhibition of Protein Kinases
Isoquinoline derivatives, such as isoquinoline sulfonamides, have been found to inhibit protein kinases. Juszczak and Russell (1989) investigated the effects of these compounds on lymphocyte function, demonstrating their potential in immunological research and therapy (Juszczak & Russell, 1989).
Structural Studies
Ohba, Gomi, Ohgiya, and Shibuya (2012) conducted studies on the structure of derivatives of isoquinoline, contributing to our understanding of the chemical properties and potential applications of these compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Safety and Hazards
Properties
IUPAC Name |
isoquinoline-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBGMSFTONFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

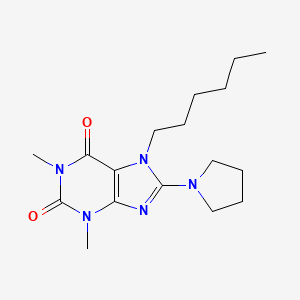

![2,6-Difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2743913.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
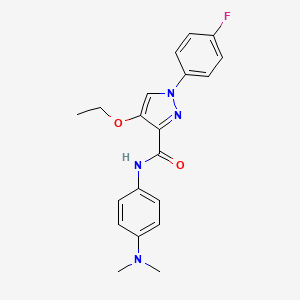
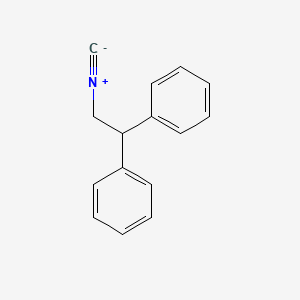
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

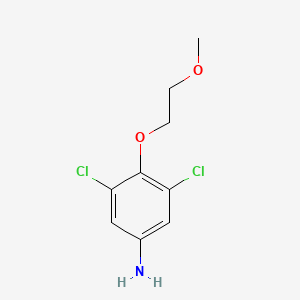
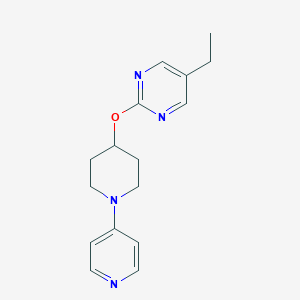
![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
